molecular formula C14H8F4O B7991489 3'-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone

3'-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7991489
M. Wt: 268.21 g/mol
InChI Key: UNUFACSRILSZTH-UHFFFAOYSA-N
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Description

3'-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone (CAS: 708-64-5, MF: C₈H₄F₄O) is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) and a 3-fluorophenyl substituent. Its electron-withdrawing trifluoromethyl and fluorine groups enhance reactivity in organic synthesis, catalysis, and pharmaceutical applications . The compound is synthesized via Friedel-Crafts acylation or superacid-catalyzed polycondensation, as seen in polymer and porous network production .

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(3-fluorophenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(19)14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUFACSRILSZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C(F)(F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone typically involves the reaction of 3-fluorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, including enzyme inhibition and receptor binding assays.

Medicine: In medicinal chemistry, 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone is explored for its potential as a lead compound in the development of new drugs, particularly those targeting central nervous system disorders.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3’-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3′-Methyl-2,2,2-Trifluoroacetophenone (CHEMBL86868)

  • Structural Difference : Methyl group at the 3′ position instead of fluorine.
  • Key Properties :
    • Exhibits acetylcholinesterase (AChE) inhibitory activity with experimental binding free energy (ΔGEXP) of −11.80 kcal/mol, comparable to galantamine .
    • Predicted binding affinity (ΔGML) of −12.16 kcal/mol, ranking #37 in screening studies .
  • Applications : Used as a positive control in neurological drug research .

2-Chloro-2,2-Difluoroacetophenone

  • Structural Difference : Chlorine replaces one fluorine in the trifluoroacetyl group.
  • Key Properties: Acts as a non-ozone-depleting difluorocarbene precursor for synthesizing aryl difluoromethyl ethers . Synthesized from 2,2,2-trifluoroacetophenone via selective defluorination .
  • Applications : Environmentally friendly alternative to Freon-based reagents in fluorination reactions .

4′-Chloro-3′-Methyl-2,2,2-Trifluoroacetophenone

  • Structural Difference : Chlorine at 4′ and methyl at 3′ positions.
  • Key Properties :
    • Classified as hazardous (GHS hazard codes: H302, H315, H319, H335) .
    • Requires strict handling protocols (e.g., ventilation, protective equipment) .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

3',5'-Dichloro-4'-Fluoro-2,2,2-Trifluoroacetophenone

  • Structural Difference : Dichloro and fluoro substitutions on the phenyl ring.
  • Key Properties :
    • High thermal stability (boiling point: 282°C) due to multiple electron-withdrawing groups .
  • Applications : Precursor for insecticides like isocycloseram and sarolaner .

2,2,2-Trifluoroacetophenone (Parent Compound)

  • Structural Difference : Lacks the 3′-fluorophenyl substituent.
  • Key Properties: Faster hydroboration kinetics (15 min at room temperature) due to strong electron-withdrawing effects . Used in chiral nanomaterials for asymmetric electroreduction (65% yield, 40% enantiomeric excess) .
  • Electronic Structure: DFT calculations show lower HOMO-LUMO gap (5.2 eV) compared to acetophenone (6.8 eV), enhancing reactivity .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties/Applications References
3'-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone 3′-F, -COCF₃ C₈H₄F₄O Polymer synthesis, gas separation membranes
3′-Methyl-2,2,2-trifluoroacetophenone 3′-CH₃, -COCF₃ C₉H₇F₃O AChE inhibition (ΔG = −11.80 kcal/mol)
2-Chloro-2,2-difluoroacetophenone -COCF₂Cl C₈H₅ClF₂O Difluorocarbene precursor for ether synthesis
4′-Chloro-3′-methyl derivative 4′-Cl, 3′-CH₃, -COCF₃ C₉H₆ClF₃O Hazardous intermediate; agrochemical applications
3',5'-Dichloro-4'-fluoro derivative 3',5'-Cl, 4′-F, -COCF₃ C₈H₂Cl₂F₄O High thermal stability (BP: 282°C); insecticide precursor
2,2,2-Trifluoroacetophenone -COCF₃ C₈H₅F₃O Rapid hydroboration catalyst; asymmetric electroreduction

Key Findings and Trends

  • Electron-Withdrawing Effects: Fluorine and trifluoroacetyl groups enhance reactivity in catalysis and polymerization. For example, this compound improves gas separation in fluoropolymer membranes .
  • Bioactivity : Methyl or chloro substitutions at the 3′ position optimize AChE inhibition, while fluorine enhances thermal stability .
  • Safety : Chlorinated derivatives require stringent handling due to toxicity, whereas fluorine-substituted variants are more environmentally benign .

Biological Activity

3'-(3-Fluorophenyl)-2,2,2-trifluoroacetophenone is an organofluorine compound that has garnered interest in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules is known to enhance their pharmacological properties, making them valuable in drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H12F4O
  • Molecular Weight : 292.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The presence of multiple fluorine atoms significantly influences the compound's lipophilicity and reactivity, which are critical factors in its biological activity.

Fluorinated compounds often exhibit unique interactions with biological targets due to the electronegative nature of fluorine. In particular, this compound may interact with various enzymes and receptors involved in cellular signaling pathways. The trifluoroacetophenone moiety can act as a Michael acceptor, potentially modifying proteins through covalent bonding.

Antitumor Activity

Research indicates that fluorinated compounds can enhance antitumor efficacy. For example, a study on related compounds demonstrated that the introduction of fluorine improved cytotoxicity against cancer cell lines. The derivative compound showed significant inhibition of colorectal cancer cell growth by inducing apoptosis through reactive oxygen species (ROS) production and modulation of key proteins like DDX5 and Topoisomerase I .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via ROS production
MCF-720Inhibition of Topoisomerase I
A54918Modulation of DDX5 expression

These results suggest that the compound has a promising profile as an anticancer agent.

Study 1: Antitumor Efficacy in Colorectal Cancer

In a recent study focusing on colorectal cancer cells treated with this compound, researchers observed a marked reduction in colony formation and cell migration. The compound was found to increase ROS levels significantly and induce cell cycle arrest at the G1 phase. This study highlights the potential use of this compound as a therapeutic agent in colorectal cancer management .

Study 2: Interaction with Enzymes

Another investigation explored the interaction between this compound and various metabolic enzymes. The results indicated that the compound could inhibit enzymes such as cytochrome P450s involved in drug metabolism, suggesting implications for drug-drug interactions and pharmacokinetics .

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